2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide

TSPO pharmacology pyrazolopyrimidine SAR acetamide derivatives

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide is a synthetic small-molecule belonging to the pyrazolopyrimidine acetamide class. Structurally, it incorporates a pyrimidine ring substituted at the 6-position with a 3,5-dimethyl-1H-pyrazole moiety and a thioether bridge connecting to an N-mesitylacetamide terminus.

Molecular Formula C20H23N5OS
Molecular Weight 381.5
CAS No. 1251604-31-5
Cat. No. B2732806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide
CAS1251604-31-5
Molecular FormulaC20H23N5OS
Molecular Weight381.5
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C
InChIInChI=1S/C20H23N5OS/c1-12-6-13(2)20(14(3)7-12)23-18(26)10-27-19-9-17(21-11-22-19)25-16(5)8-15(4)24-25/h6-9,11H,10H2,1-5H3,(H,23,26)
InChIKeyCQQZIPWRSGUVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide (CAS 1251604-31-5): Procurement-Relevant Compound Class and Core Characteristics


2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide is a synthetic small-molecule belonging to the pyrazolopyrimidine acetamide class. Structurally, it incorporates a pyrimidine ring substituted at the 6-position with a 3,5-dimethyl-1H-pyrazole moiety and a thioether bridge connecting to an N-mesitylacetamide terminus. This scaffold has been explored in medicinal chemistry, particularly for targeting the translocator protein (TSPO), where modifications to the heterocyclic core and terminal acetamide substituents have been shown to influence binding pharmacology and allosteric modulation [1]. However, systematic quantitative characterization of this specific compound in peer-reviewed literature or patent databases is extremely limited as of the knowledge cutoff.

Why Generic Substitution of 2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide Is Not Warranted Without Direct Comparative Evidence


Pyrazolopyrimidine acetamides are not interchangeable pharmacophores; subtle alterations in N-acetamide substitution, heterocyclic nitrogen positioning, or thioether regiochemistry can profoundly alter TSPO binding mode (from competitive to allosteric), functional effect (from antagonism to positive modulation), and physicochemical properties [1][2]. Substituting this specific mesityl-terminated compound with an analog bearing a 3,5-dimethylphenyl, 4-methoxyphenyl, or benzyl acetamide group without matched-pair comparative data risks unpredictable changes in target engagement, lipophilicity, and protein binding, undermining experimental reproducibility and procurement rationale.

Quantitative Differentiation Evidence for 2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide: A Critical Gap Assessment


No Direct Head-to-Head Comparator Data Available for CAS 1251604-31-5

An exhaustive search of primary research articles, patents, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) identified zero direct head-to-head comparator studies containing quantitative biological activity data for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide and a named structural analog measured under identical assay conditions. The compound does not appear in the curated SAR tables of the two most relevant TSPO ligand publications [1][2], nor in patent claims mapped to this CAS number. Class-level inference from structurally related N,N-disubstituted pyrazolopyrimidine acetamides suggests that the mesityl substituent may impart high lipophilicity (predicted cLogP >4) and elevated plasma protein binding (>98%), but these properties have not been experimentally confirmed for this specific compound and cannot be used to assert procurement advantage over closely related analogs such as 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide.

TSPO pharmacology pyrazolopyrimidine SAR acetamide derivatives

Class-Level Evidence: Allosteric Modulation Potential of Pyrazolopyrimidine Acetamides Is Core-Dependent

The TSPO pyrazolopyrimidine acetamide chemotype can exhibit either competitive or allosteric binding depending solely on the number and position of nitrogen atoms in the heterocyclic core [1]. The subset capable of allosteric interaction lacks intrinsic antiproliferative activity but positively modulates the effect of synthetic TSPO ligands in glioblastoma models. This functional bifurcation confirms that compounds within this class cannot be substituted solely on structural similarity; the pharmacological fingerprint is exquisitely sensitive to the core scaffold geometry. However, this class-level inference does not constitute direct evidence that the target compound possesses allosteric activity, as the 3,5-dimethylpyrazole-pyrimidine-thioether core differs from the fully fused pyrazolopyrimidine cores characterized in the published studies.

TSPO allosteric modulation heterocyclic core SAR glioblastoma

Lipophilicity and Protein Binding: Predicted Trends for N-Mesityl vs. N-Aryl Acetamide Analogs

Published SAR for N,N-disubstituted pyrazolopyrimidine acetamides demonstrates that terminal acetamide substituents significantly impact lipophilicity and plasma protein binding [1]. Analogs with lipophilic N-substituents (e.g., N-butyl, N-phenylethyl) exhibited logD values >3.0 and plasma protein binding above 99% in some cases, which correlated with altered in vivo imaging properties for PET tracer applications. The mesityl group (2,4,6-trimethylphenyl) is expected to confer high lipophilicity (predicted cLogP ~4.2) based on its hydrocarbon-rich nature, potentially exceeding that of mono-methyl or unsubstituted phenyl analogs. However, no experimental logD or protein binding measurements for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide have been located in the public domain, and predicted values cannot substitute for measured data when comparators are being evaluated.

lipophilicity plasma protein binding N-acetamide SAR

Evidence-Contingent Application Scenarios for 2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide (CAS 1251604-31-5)


De Novo TSPO Ligand Discovery and SAR Exploration as a Tool Compound Requiring Characterization

This compound may be considered as a member of a broader SAR library exploring N-acetamide substitution effects on TSPO engagement, but only after its own binding affinity (Ki), allosteric/competitive profile, and selectivity against other TSPO ligands have been experimentally determined. The existing literature establishes that structurally related pyrazolopyrimidine acetamides can exhibit complex, core-dependent pharmacology [1], and that N,N-disubstitution on the terminal acetamide enables tuning of lipophilicity and protein binding [2]. Without such data, the compound serves as an undefined probe rather than a validated tool; procurement should be accompanied by a commitment to generate the missing core evidence.

Physicochemical Property Profiling in Medicinal Chemistry Optimization Campaigns

Given the class-level inference that N-acetamide substituents influence lipophilicity and plasma protein binding [2], 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide could be included in a panel of analogs to experimentally measure how the mesityl group (with three methyl substituents) affects logD, solubility, and protein binding relative to mono-methyl or unsubstituted phenyl analogs. However, this application is predicated on the user performing the comparative measurements; no pre-existing dataset supports prioritizing the mesityl derivative over other N-substituted analogs for this purpose.

Synthetic Intermediate or Negative Control in Chemical Biology Studies (Requires Internal Validation)

If biological testing reveals that the compound is inactive at the target of interest (e.g., TSPO, given its structural divergence from validated fused pyrazolopyrimidine cores [1]), it could serve as a structurally matched negative control in functional assays. However, this scenario is entirely hypothetical until the compound's activity is empirically determined. Procurement for this purpose should be contingent on internal pilot data confirming inactivity.

Computational Chemistry and Molecular Docking Model Development

The compound's pyrimidine-pyrazole-thioether scaffold, combined with the bulky mesityl group, may serve as a probe for computational docking studies aimed at distinguishing steric and electronic contributions to binding pocket occupancy. However, the absence of an experimentally solved X-ray co-crystal structure of this compound with any protein target limits its immediate utility; procurement should be paired with efforts to generate such structural data or to use the compound as a test case for model validation.

Quote Request

Request a Quote for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.